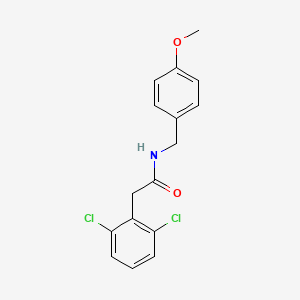![molecular formula C14H16N2O5S B10980292 5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980292.png)
5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with a molecular formula of C14H16N2O5S This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups including a cyano group, an ethoxycarbonyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid typically involves multi-step organic synthesis. One common approach is to start with the thiophene ring and introduce the cyano, ethoxycarbonyl, and methyl groups through a series of substitution reactions. The amino and oxopentanoic acid groups are then introduced through further functionalization steps. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ cost-effective reagents and optimized reaction conditions to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as the cyano group, into amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The cyano and ethoxycarbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid: This compound has a similar thiophene ring structure but differs in the substitution pattern.
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another related compound with a similar core structure but different functional groups.
Uniqueness
5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and their arrangement on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H16N2O5S |
|---|---|
Poids moléculaire |
324.35 g/mol |
Nom IUPAC |
5-[(3-cyano-5-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-3-21-14(20)12-8(2)9(7-15)13(22-12)16-10(17)5-4-6-11(18)19/h3-6H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
ZLUBYOWRBCTNLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCC(=O)O)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)

![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)


![N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B10980261.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10980270.png)
![Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10980274.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B10980277.png)
![5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10980283.png)
![3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B10980290.png)
![methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate](/img/structure/B10980291.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10980298.png)
methanone](/img/structure/B10980299.png)